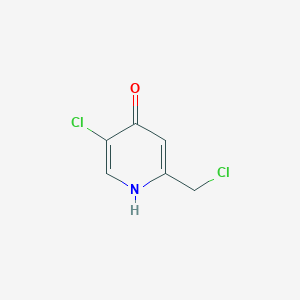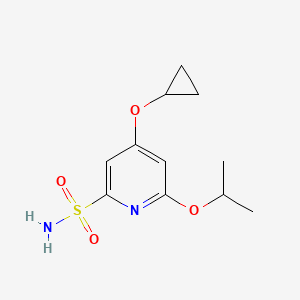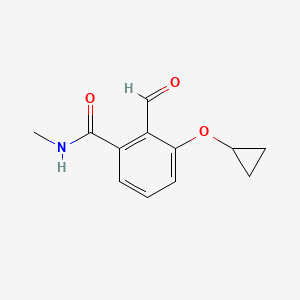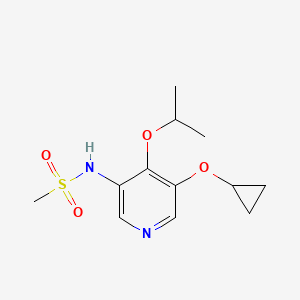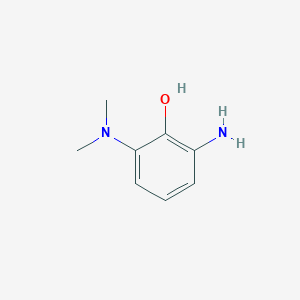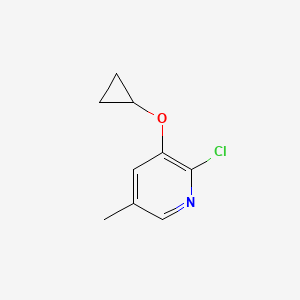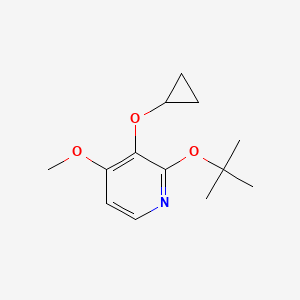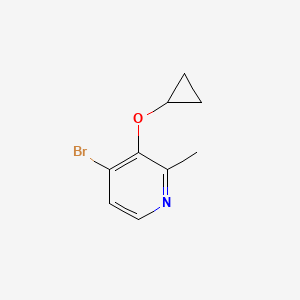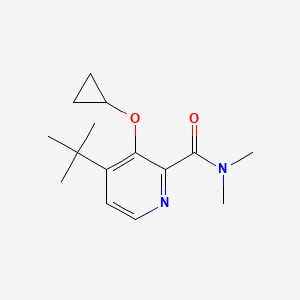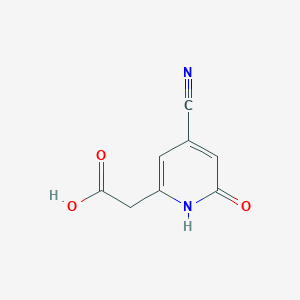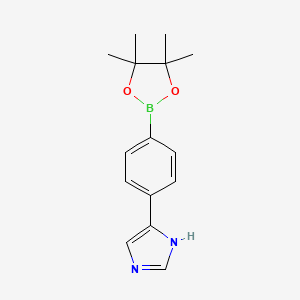![molecular formula C11H11NO6 B14837405 [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837405.png)
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid: is a chemical compound with a pyridine ring substituted at the 2 and 6 positions with methoxycarbonyl groups and at the 4 position with an acetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves the esterification of pyridine derivatives followed by functional group transformations. One common method involves the reaction of 2,6-dicarboxypyridine with methanol in the presence of a catalyst to form the dimethyl ester. This intermediate is then subjected to further reactions to introduce the acetic acid group at the 4 position.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl groups to hydroxymethyl groups.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industry:
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism by which [2,6-Bis(methoxycarbonyl)pyridin-4-YL]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring and the functional groups attached to it play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
[2,6-Bis(methoxycarbonyl)pyridin-4-yl]boronic acid: This compound has similar structural features but includes a boronic acid group, making it useful in Suzuki-Miyaura coupling reactions.
[2,6-Bis(ethoxycarbonyl)pyridin-4-yl]boronic acid: Similar to the methoxycarbonyl derivative but with ethoxycarbonyl groups, offering different reactivity and solubility properties.
Uniqueness:
Functional Group Diversity: The presence of both methoxycarbonyl and acetic acid groups provides unique reactivity patterns.
Versatility: Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H11NO6 |
|---|---|
Poids moléculaire |
253.21 g/mol |
Nom IUPAC |
2-[2,6-bis(methoxycarbonyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C11H11NO6/c1-17-10(15)7-3-6(5-9(13)14)4-8(12-7)11(16)18-2/h3-4H,5H2,1-2H3,(H,13,14) |
Clé InChI |
RYFPCOPRPRDZTC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


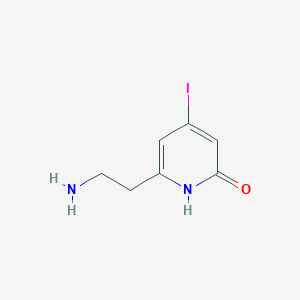
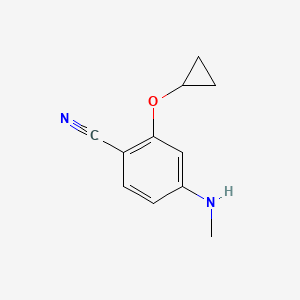
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
